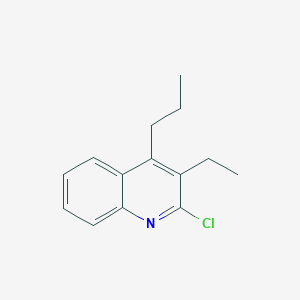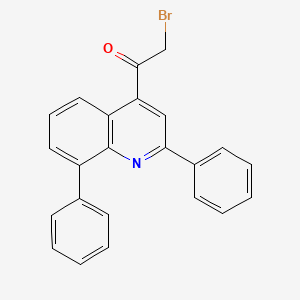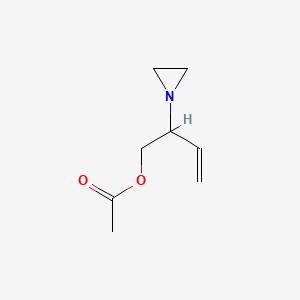
beta-Vinyl AE acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Vinyl AE acetate is an organic compound that belongs to the class of vinyl esters. It is characterized by the presence of a vinyl group attached to an acetate moiety. This compound is known for its reactivity and versatility in various chemical processes, making it a valuable intermediate in the synthesis of numerous industrial and pharmaceutical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Beta-Vinyl AE acetate can be synthesized through several methods. One common approach involves the reaction of acetylene with acetic acid in the presence of a catalyst such as zinc acetate. This reaction typically occurs under atmospheric pressure and moderate temperatures, resulting in the formation of this compound .
Another method involves the oxidative acetoxylation of ethylene. In this process, ethylene reacts with acetic acid and oxygen in the presence of a palladium catalyst supported on silica or alumina. This reaction is carried out at elevated temperatures and pressures, producing this compound along with water as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through the acetylene method due to its cost-effectiveness and availability of raw materials. The process involves the vapor-phase reaction of acetylene and acetic acid over a fixed-bed catalyst, followed by purification steps to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Beta-Vinyl AE acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and acetaldehyde.
Reduction: Reduction reactions can convert it into ethylene and ethanol.
Substitution: It can participate in substitution reactions, where the acetate group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions
Major Products
Oxidation: Acetic acid, acetaldehyde.
Reduction: Ethylene, ethanol.
Substitution: Various substituted vinyl compounds depending on the nucleophile used
Aplicaciones Científicas De Investigación
Beta-Vinyl AE acetate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the production of polyvinyl acetate and other copolymers.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the manufacture of adhesives, coatings, and sealants due to its excellent film-forming properties .
Mecanismo De Acción
The mechanism of action of beta-Vinyl AE acetate involves its reactivity with various nucleophiles and electrophiles. The vinyl group in the compound is highly reactive, allowing it to participate in addition and polymerization reactions. The acetate moiety can undergo hydrolysis to form acetic acid, which further reacts with other compounds to produce a wide range of products .
Comparación Con Compuestos Similares
Similar Compounds
Vinyl acetate: Similar in structure but lacks the beta configuration.
Ethylene vinyl acetate: A copolymer used in various industrial applications.
Vinyl sulfonate: Used as a green alternative in cross-coupling reactions .
Uniqueness
Beta-Vinyl AE acetate is unique due to its specific beta configuration, which imparts distinct reactivity and properties compared to other vinyl esters. This uniqueness makes it a valuable compound in specialized chemical syntheses and industrial applications .
Propiedades
Número CAS |
5110-74-7 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
2-(aziridin-1-yl)but-3-enyl acetate |
InChI |
InChI=1S/C8H13NO2/c1-3-8(9-4-5-9)6-11-7(2)10/h3,8H,1,4-6H2,2H3 |
Clave InChI |
WIMZXQGQWLGUCS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(C=C)N1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


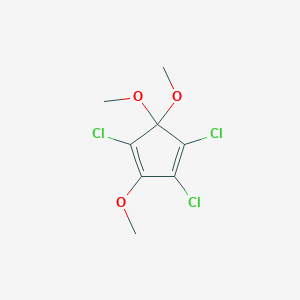
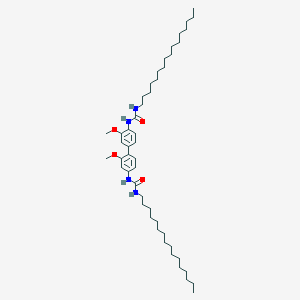
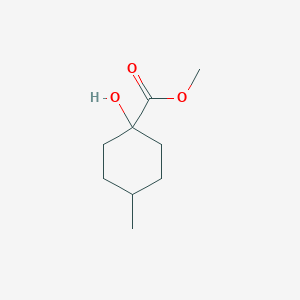
![1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione](/img/structure/B14734175.png)
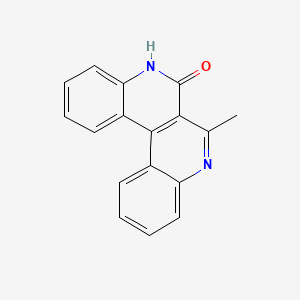
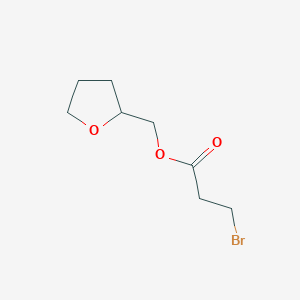

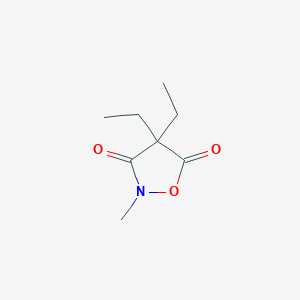
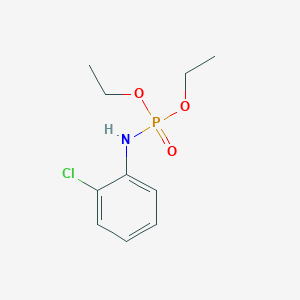

![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
